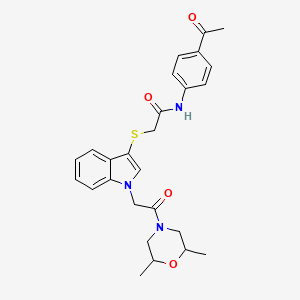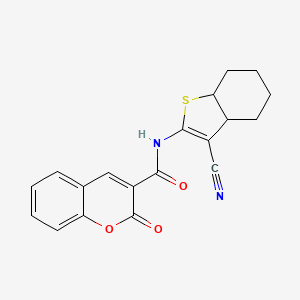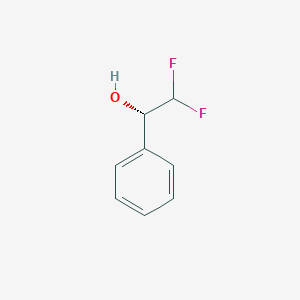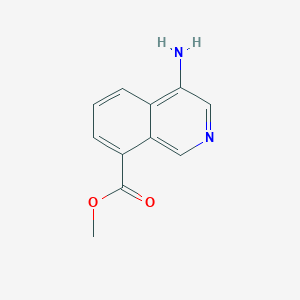![molecular formula C25H22ClN3O4S B2769924 1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone CAS No. 688355-84-2](/img/structure/B2769924.png)
1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C25H22ClN3O4S and its molecular weight is 495.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds related to quinazolinones have demonstrated significant antibacterial and antifungal activities. For instance, a series of (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones showed remarkable activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species like C. albicans and A. niger (Patel et al., 2010).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their potential in cancer therapy. For example, 2-(quinazolin-4-ylamino)-[1,4]benzoquinones have been prepared as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying antitumor activity in vivo models (Wissner et al., 2005).
Molecular Structures and Chemical Properties
Research has also focused on the molecular structures and chemical properties of quinazolinone derivatives. Studies on compounds such as 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones have provided insights into their hydrogen-bonded dimers and pi-stacked chains, contributing to understanding their chemical behavior and potential applications (Cruz et al., 2006).
Diuretic Agents
Quinazolinone derivatives have also been explored for their diuretic properties. A study synthesized a new series of quinazolin‐4(3H)‐one derivatives to evaluate their effect as diuretic agents, indicating potential medical applications beyond antimicrobial and anticancer activities (Maarouf et al., 2004).
Cytotoxic Evaluation
Further exploration into quinazolinone-1, 3, 4-oxadiazole conjugates has highlighted their cytotoxic effects against cancer cell lines, with certain derivatives showing remarkable activity, suggesting their utility in developing new anticancer drugs (Hassanzadeh et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-31-21-12-17(13-22(32-2)23(21)33-3)27-24-18-6-4-5-7-19(18)28-25(29-24)34-14-20(30)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQVWUIYMPAASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2769848.png)

![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)






![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)
